molecular formula C17H25NO2 B2606890 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol CAS No. 391219-51-5

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B2606890
CAS No.: 391219-51-5
M. Wt: 275.392
InChI Key: UXGVMKSFFBJMQJ-UHFFFAOYSA-N
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Description

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of an allyl group attached to a phenoxy ring, which is further connected to a piperidine ring through a propanol chain. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol typically involves the following steps:

    Allylation of Phenol: The initial step involves the allylation of phenol to form 2-allylphenol. This reaction is usually carried out using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of Phenoxypropanol: The next step involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane.

    Ring Opening with Piperidine: The final step involves the ring-opening reaction of 1-(2-allylphenoxy)-2,3-epoxypropane with piperidine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol can be compared with other phenoxypropanolamines and piperidine derivatives. Similar compounds include:

  • 1-(2-phenoxy)-3-(piperidin-1-yl)propan-2-ol
  • 1-(2-allylphenoxy)-3-(morpholin-1-yl)propan-2-ol
  • 1-(2-allylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGVMKSFFBJMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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